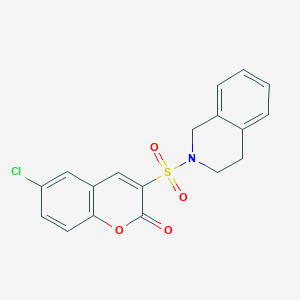
6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H14ClNO4S and its molecular weight is 375.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound consists of a chromenone core substituted with a sulfonamide group and a tetrahydroisoquinoline moiety. Its molecular formula is C16H16ClN1O3S, with a molecular weight of approximately 351.82 g/mol. The presence of the chloro and sulfonyl groups enhances its biological activity by facilitating interaction with various biological targets.
Biological Activities
Antitumor Activity
Research indicates that derivatives of tetrahydroisoquinoline exhibit potent antitumor properties. A study evaluated several tetrahydroisoquinoline derivatives and reported that compounds similar to this compound demonstrated IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. For instance, certain derivatives showed IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .
Antiviral Activity
Recent investigations into tetrahydroisoquinoline derivatives have also highlighted their antiviral potential. A study focused on the anti-coronavirus activity of various THIQ derivatives found that some exhibited notable inhibitory effects against strains such as HCoV-229E and OC-43. While specific data for the compound is limited, the structural similarities suggest a potential for antiviral activity .
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective properties. They have been studied for their ability to mitigate neurodegenerative diseases through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. Compounds in this class have shown promise in preclinical models for conditions such as Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: The sulfonamide group may interact with key enzymes involved in cancer progression or viral replication.
- Receptor Binding: The compound may bind to specific receptors in the body, influencing pathways related to cell growth and survival.
- Modulation of Signaling Pathways: It may affect signaling pathways critical for tumor growth or viral infection.
Case Studies
- Antitumor Efficacy Study : A series of experiments were conducted where various tetrahydroisoquinoline derivatives were tested against different cancer cell lines. The results demonstrated that compounds with structural similarities to the target compound exhibited significant cytotoxicity, reinforcing the hypothesis that modifications on the tetrahydroisoquinoline scaffold can enhance antitumor activity .
- Neuroprotective Study : In vitro studies assessing the neuroprotective effects of THIQ derivatives indicated that they could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative disorders .
特性
IUPAC Name |
6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSSDMCHRKCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














